6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole
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Overview
Description
6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of fluorine atoms and a thioether group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various reagents. For 6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole, the synthetic route may involve the following steps:
Formation of Benzoxazole Core: The reaction between 2-aminophenol and thiourea at 200°C for 2 hours produces benzoxazole-2-thiol.
Introduction of Fluoroethyl Group: The benzoxazole-2-thiol is further reacted with methyl chloroacetate in methanol at reflux for 6 hours.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives.
Scientific Research Applications
6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in biological processes.
Interacting with DNA: Modulating gene expression and cellular functions.
Disrupting Cell Membranes: Affecting the integrity and function of cell membranes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the fluorine and thioether groups.
6-Fluorobenzoxazole: A derivative with a single fluorine atom.
2-(2-Fluoroethylthio)benzoxazole: A derivative with the thioether group but without the additional fluorine atom.
Uniqueness
6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole is unique due to the presence of both fluorine atoms and the thioether group, which enhance its chemical reactivity and potential biological activity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
6-fluoro-2-(2-fluoroethylsulfanyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NOS/c10-3-4-14-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZRIGLUSGMVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)SCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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